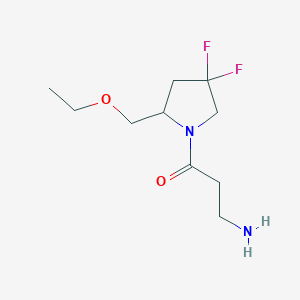

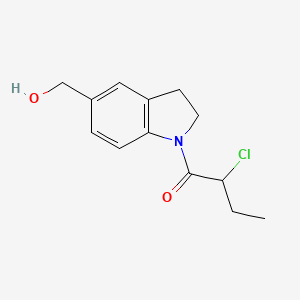

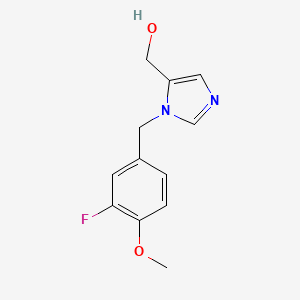

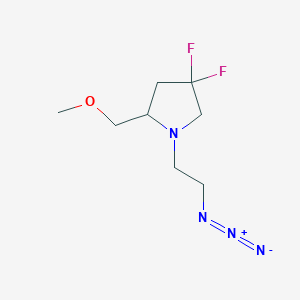

(1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-5-yl)methanol

Overview

Description

(1-(3-Fluoro-4-methoxybenzyl)-1H-imidazol-5-yl)methanol, commonly referred to as FMBIM, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of imidazole, a heterocyclic aromatic organic compound that is found in many naturally occurring compounds and drugs. FMBIM has been used as a building block in the synthesis of other compounds and has been studied for its potential applications in medicine, biochemistry, and physiology.

Scientific Research Applications

Antimicrobial and Antitumor Applications

Imidazole derivatives, including those related to the mentioned compound, have shown significant antimicrobial and antitumor properties. For example, a study by Maheta, Patel, and Naliapara (2012) demonstrated the synthesis of novel imidazole bearing isoxazole derivatives with potential antimicrobial activity. These compounds were prepared through a series of synthetic steps, highlighting the importance of imidazole frameworks in developing new antimicrobial agents (Maheta, Patel, & Naliapara, 2012). Similarly, Farghaly (2010) explored the synthesis of new indole derivatives containing pyrazoles, starting from a related imidazole compound, showing in-vitro tumor cell-growth inhibition, which underscores the utility of these compounds in antitumor research (Farghaly, 2010).

Fluorescence and Optical Applications

The fluorescence properties of imidazole derivatives are also of considerable interest. A study by Zheng Wen-yao (2012) on the synthesis of a Zn^2+ fluorescent probe from a related compound underscores the utility of imidazole derivatives in developing fluorescent materials with high quantum yield and significant Stoke's shift. This application is crucial for bioimaging and molecular tracking (Zheng, 2012).

Catalyst Development

In the field of catalysis, imidazole derivatives serve as precursors or components in synthesizing efficient catalysts. For example, the work by Donthireddy et al. (2020) demonstrated the synthesis of ruthenium(II) complexes with imidazole-based ligands for C-N bond formation via hydrogen-borrowing methodology. These complexes showed high efficiency across a range of substrates under solvent-free conditions, highlighting the role of imidazole derivatives in catalytic innovation (Donthireddy, Illam, & Rit, 2020).

Safety and Hazards

The safety information for a similar compound, 3-Fluoro-4-methoxybenzyl alcohol, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

[3-[(3-fluoro-4-methoxyphenyl)methyl]imidazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O2/c1-17-12-3-2-9(4-11(12)13)6-15-8-14-5-10(15)7-16/h2-5,8,16H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXGBJFNHMVQKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2C=NC=C2CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-5-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propanoic acid](/img/structure/B1478414.png)

![octahydro-1H-cyclopenta[e][1,4]oxazepine-1-carboximidamide](/img/structure/B1478418.png)